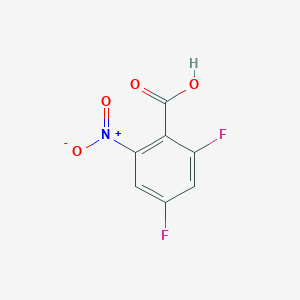![molecular formula C10H14O2 B15240352 (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic monoterpene ketone. This compound is known for its unique structure, which includes a seven-membered oxabicyclic ring. It is often found in essential oils and has various applications in different fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process might include steps such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but it often involves binding to active sites or altering membrane properties.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Carvone: A similar monoterpene with a different ring structure, known for its use in flavorings and fragrances.
(+)-Menthofuran: Another monoterpene with a similar functional group but different overall structure.
Uniqueness
What sets (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one apart is its unique oxabicyclic ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9?,10?/m0/s1 |
Clave InChI |
YGMNGQDLUQECTO-WFRXLMHJSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC2C(O2)(C(=O)C1)C |
SMILES canónico |
CC(=C)C1CC2C(O2)(C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


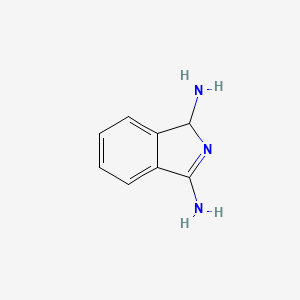
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
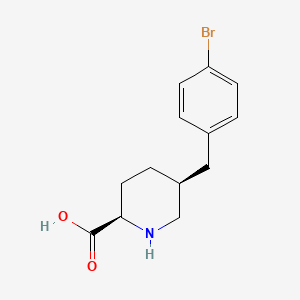
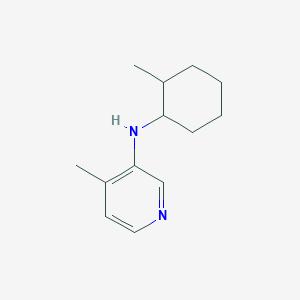
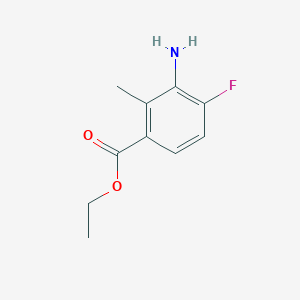

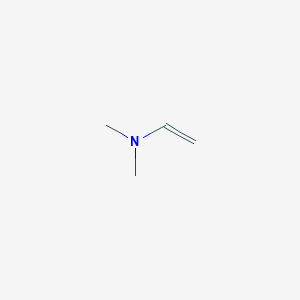
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

